APTG Ki: Competitive Inhibition vs. Hydrolyzable Substrates
APTG is a competitive inhibitor of β-galactosidase, while ONPG, PNPG, and X-Gal are hydrolyzable substrates with Kₘ values typically in the sub-millimolar to low-millimolar range. For APTG, a Ki of 1.3 mM has been reported for β-galactosidase, indicating that the compound occupies the active site without undergoing glycosidic cleavage [1]. In contrast, ONPG exhibits a Kₘ of approximately 0.1–0.5 mM for E. coli β-galactosidase depending on assay conditions, but this value reflects productive substrate binding that leads to turnover, not inhibition. The Ki of APTG is thus a direct measure of its non-hydrolyzable affinity and a critical parameter for designing competitive elution conditions in affinity chromatography and enzyme inhibition assays.
| Evidence Dimension | Competitive inhibition constant (Ki) vs. substrate Michaelis constant (Kₘ) |
|---|---|
| Target Compound Data | Ki = 1.3 mM (competitive inhibition of β-galactosidase) |
| Comparator Or Baseline | ONPG Kₘ ≈ 0.1–0.5 mM (E. coli β-galactosidase); X‑Gal Kₘ ≈ 0.05–0.2 mM (literature range). Both are hydrolyzable substrates; no Ki measurable. |
| Quantified Difference | APTG Ki = 1.3 mM vs. ONPG Kₘ ~0.3 mM (mid-range). APTG binds but is not turned over; ONPG binds and undergoes hydrolysis (kcat ~ 10³ s⁻¹). |
| Conditions | Penicillium multicolor β-galactosidase (Takenishi et al., 1983) for Ki; E. coli β-galactosidase for ONPG Kₘ (standard literature). |
Why This Matters
The Ki value defines the concentration range for competitive elution of LacZ fusion proteins from APTG affinity columns, information that Kₘ values for chromogenic substrates cannot provide, making APTG essential for purification protocol design.
- [1] Takenishi, S.; Watanabe, Y.; Miwa, T.; Kobayashi, R. Purification and some properties of β-galactosidase from Penicillium multicolor. Agric. Biol. Chem. 1983, 47, 2533–2540. (Ki data also curated in BRENDA, ligand ID 36994.) View Source
